![molecular formula C8H6IN3OS B8528077 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8528077.png)
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of iodine and amino groups in its structure makes it a versatile intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the Iodine Atom: Iodination can be performed using reagents such as iodine or iodine monochloride under controlled conditions.
Carboxylation: The carboxylic acid amide group can be introduced through reactions with carboxylic acid derivatives or by direct amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
科学研究应用
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine and amino groups allows for specific binding interactions, which can modulate biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes.
相似化合物的比较
Similar Compounds
Thieno[3,2-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Iodo-substituted Heterocycles: Compounds with iodine atoms in different positions or on different heterocyclic cores.
Amino-substituted Heterocycles: Compounds with amino groups on various heterocyclic frameworks.
Uniqueness
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is unique due to the specific combination of functional groups and the thieno[3,2-c]pyridine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C8H6IN3OS |
|---|---|
分子量 |
319.12 g/mol |
IUPAC 名称 |
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6IN3OS/c9-5-1-3-6(14-5)4(8(11)13)2-12-7(3)10/h1-2H,(H2,10,12)(H2,11,13) |
InChI 键 |
PBTVRZGUGPNGRG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC2=C1C(=NC=C2C(=O)N)N)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
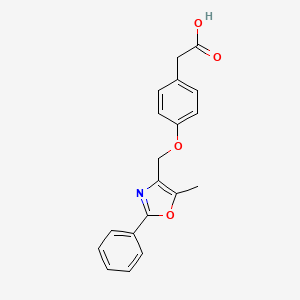
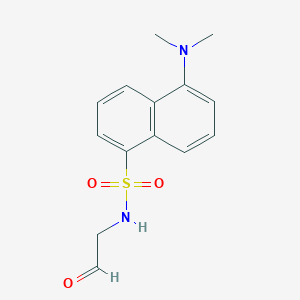
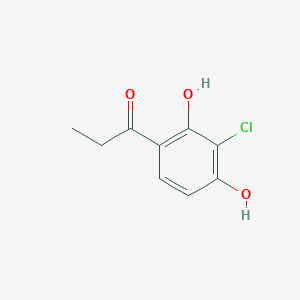
![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
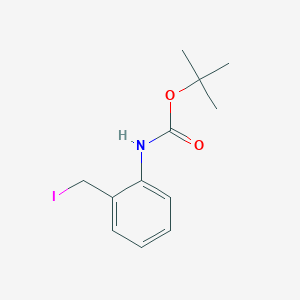
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
![ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)
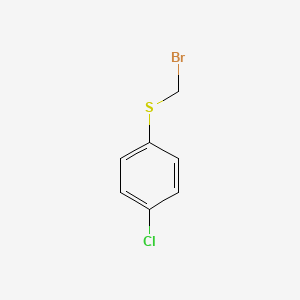
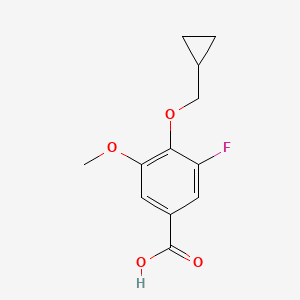
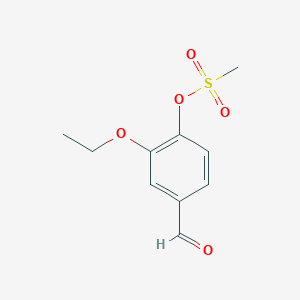
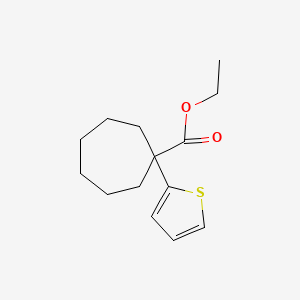
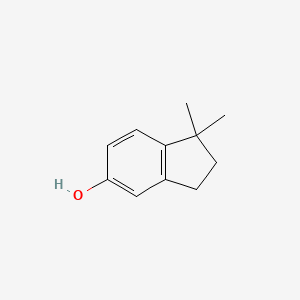
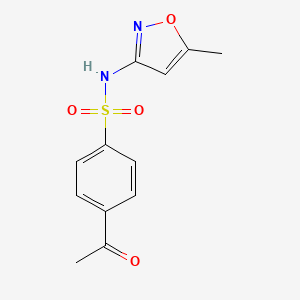
![4-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid methyl ester](/img/structure/B8528082.png)
